molecular formula C9H13N5O B2509747 3-(Dimethylamino)-2-[5-(dimethylamino)-1,3,4-oxadiazol-2-yl]acrylonitrile CAS No. 343375-24-6

3-(Dimethylamino)-2-[5-(dimethylamino)-1,3,4-oxadiazol-2-yl]acrylonitrile

Cat. No. B2509747
M. Wt: 207.237
InChI Key: JFPMLFAJZBPUFS-VOTSOKGWSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the use of acrylonitrile derivatives as key intermediates. For instance, derivatives of 3-(5-nitro-2-furyl)acrylonitrile have been prepared and further reacted to yield various oxadiazoles and triazoles . Similarly, ethyl 2-(Benzimidazol-2-yl)-3-(dimethylamino)acrylate has been synthesized and used as a starting material for the preparation of pyrimido[1,6-a]benzimidazole derivatives . These methods could potentially be adapted for the synthesis of the target compound by incorporating the appropriate dimethylamino and oxadiazolyl substituents.

Molecular Structure Analysis

The molecular structure of cyano and methoxycarbonyl derivatives of 3,3-bis(dimethylamino)acrylonitrile has been studied using infrared spectra and ab initio force field calculations . The studies revealed that the C≡C bond in these molecules is strongly polarized, indicating significant charge transfer between different parts of the molecule. This suggests that the target compound may also exhibit a polarized C≡C bond due to the presence of similar functional groups, which could influence its reactivity and interactions with other molecules.

Chemical Reactions Analysis

The chemical reactions of acrylonitrile derivatives often involve cyclization and substitution reactions. For example, O-acyl-amide oximes derived from 3-(5-nitro-2-furyl)acrylonitrile were found to cyclize to form oxadiazoles upon thermal analysis . This indicates that the target compound, which contains an oxadiazolyl group, may also undergo cyclization reactions under certain conditions. Additionally, the antiproliferative activity of variously substituted acrylonitriles has been studied, suggesting that the target compound could potentially be modified to enhance its biological activity .

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound "3-(Dimethylamino)-2-[5-(dimethylamino)-1,3,4-oxadiazol-2-yl]acrylonitrile" are not directly reported, the properties of similar compounds can provide some insights. The strong polarization of the C≡C bond and the dual molecular and zwitterionic character of related compounds suggest that the target compound may have unique solubility and electronic properties . Additionally, the presence of dimethylamino groups could influence the compound's basicity and its ability to participate in hydrogen bonding and other non-covalent interactions.

Scientific Research Applications

Luminescent Properties

A study by Mikhailov et al. (2018) explored the synthesis of novel chelating ligands, including compounds related to 3-(Dimethylamino)-2-[5-(dimethylamino)-1,3,4-oxadiazol-2-yl]acrylonitrile. They found these compounds exhibit intense luminescence in nonpolar solvents, highlighting their potential use in applications requiring luminescent properties (Mikhailov et al., 2018).

Synthesis and Chemical Reactions

Claisse et al. (1973) and Claisse et al. (1974) investigated the preparation of 3-trans-Styryl-1,2,4-oxadiazoles through various chemical reactions. Their work contributes to understanding the synthesis pathways and chemical behaviors of related 1,2,4-oxadiazole compounds (Claisse et al., 1973), (Claisse et al., 1974).

Pharmaceutical and Biological Activity

Milinkevich et al. (2009) conducted a study on 1,3,4-oxadiazoles, revealing their potential in pharmaceutical applications due to their activity against fungal pathogens and pest insects. This indicates a possible role for related compounds like 3-(Dimethylamino)-2-[5-(dimethylamino)-1,3,4-oxadiazol-2-yl]acrylonitrile in pharmaceutical research (Milinkevich et al., 2009).

Polymerization and Material Science

Billingham et al. (1974) explored the use of organometallic compounds in polymerization, specifically focusing on acrylonitrile. Their research provides insights into how similar compounds could be used in the field of polymer science and material engineering (Billingham et al., 1974).

Antimicrobial Properties

Research by Fuloria et al. (2009) on new oxadiazoles derived from phenylpropionohydrazides, including compounds structurally similar to 3-(Dimethylamino)-2-[5-(dimethylamino)-1,3,4-oxadiazol-2-yl]acrylonitrile, demonstrated significant antimicrobial properties. This suggests potential applications in developing new antimicrobial agents (Fuloria et al., 2009).

Safety And Hazards

Safety and hazard information is typically provided in a compound’s Material Safety Data Sheet (MSDS). For example, 3-(Dimethylamino)propyl Chloride Hydrochloride is harmful if swallowed, causes skin irritation, and causes serious eye irritation .

properties

IUPAC Name

(E)-3-(dimethylamino)-2-[5-(dimethylamino)-1,3,4-oxadiazol-2-yl]prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5O/c1-13(2)6-7(5-10)8-11-12-9(15-8)14(3)4/h6H,1-4H3/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFPMLFAJZBPUFS-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C#N)C1=NN=C(O1)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(\C#N)/C1=NN=C(O1)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Dimethylamino)-2-[5-(dimethylamino)-1,3,4-oxadiazol-2-yl]acrylonitrile

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